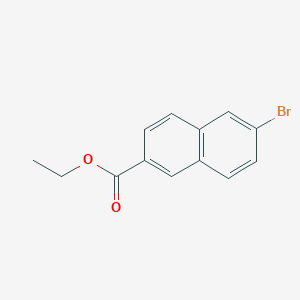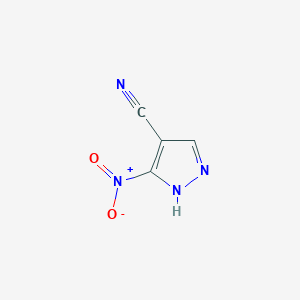
3-(Chloromethyl)benzoyl chloride
Descripción general
Descripción
3-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It has been used in the preparation of new amphiphilic star polymers possessing a hyperbranched core and hydrophilic graft arms water-soluble, solution-stable, bioactive prodrugs .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)benzoyl chloride involves the reaction of trichloromethyl phenyl, paraformaldehyde, and anhydrous aluminium chloride in chloroform under specific conditions . The reaction is carried out under an inert atmosphere, at a temperature of 50-55°C, and under a pressure of 0.4 MPa for 18 hours .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)benzoyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving 3-(Chloromethyl)benzoyl chloride are primarily substitution reactions . The compound reacts with aluminum (III) chloride in chloroform at 50-55°C under specific conditions .Physical And Chemical Properties Analysis
3-(Chloromethyl)benzoyl chloride has a molecular weight of 189.04 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 268.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Use in Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” is a chemical compound used in organic synthesis . It is often used as a reagent in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction being performed. Typically, it would be used in a controlled environment due to its reactive nature .
- Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific compounds being synthesized .
Use in the Synthesis of Ketoprofen
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” can be used as an intermediate in the synthesis of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) .
- Methods of Application: The synthesis involves the oxidation of m-xylene to generate 3-tolyl acid, which is then converted to 3-chloromethyl benzoic acid through light chlorination .
- Results or Outcomes: The result of this process is the production of Ketoprofen, a medication used to relieve pain, swelling, and inflammation .
Use in Biomedical Research
- Scientific Field: Biomedical Research
- Application Summary: There is some evidence to suggest that “3-(Chloromethyl)benzoyl chloride” may have potential applications in biomedical research .
- Methods of Application: The specific methods of application in this context are not clear from the available information .
- Results or Outcomes: The outcomes of this research are not fully understood, but there have been observations of reduced cardiac white blood cell concentration, less pulmonary edema, and the reduction of hepatocyte injury in a treated rat group .
Preparation of Amphiphilic Star Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” has been used in the preparation of new amphiphilic star polymers possessing a hyperbranched core and hydrophilic graft arms .
- Methods of Application: The specific methods of application in this context are not clear from the available information .
- Results or Outcomes: The outcomes of this research are not fully understood, but the creation of these new polymers could have potential applications in various fields .
Preparation of Bioactive Prodrugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” has been used in the preparation of water-soluble, solution-stable, bioactive prodrugs .
- Methods of Application: The specific methods of application in this context are not clear from the available information .
- Results or Outcomes: The outcomes of this research are not fully understood, but the creation of these new prodrugs could have potential applications in various fields .
Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” can be used in the synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid . This compound is a novel salicylic acid derivative introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) .
- Methods of Application: The synthesis involves the reaction of “3-(Chloromethyl)benzoyl chloride” with other reagents to form the desired compound .
- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made this compound a promising candidate for new drug development .
Preparation of Amphiphilic Star Polymers
- Scientific Field: Polymer Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” has been used in the preparation of new amphiphilic star polymers possessing a hyperbranched core and hydrophilic graft arms .
- Methods of Application: The specific methods of application in this context are not clear from the available information .
- Results or Outcomes: The outcomes of this research are not fully understood, but the creation of these new polymers could have potential applications in various fields .
Preparation of Bioactive Prodrugs
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” has been used in the preparation of water-soluble, solution-stable, bioactive prodrugs .
- Methods of Application: The specific methods of application in this context are not clear from the available information .
- Results or Outcomes: The outcomes of this research are not fully understood, but the creation of these new prodrugs could have potential applications in various fields .
Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Scientific Field: Organic Chemistry
- Application Summary: “3-(Chloromethyl)benzoyl chloride” can be used in the synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid . This compound is a novel salicylic acid derivative introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA) .
- Methods of Application: The synthesis involves the reaction of “3-(Chloromethyl)benzoyl chloride” with other reagents to form the desired compound .
- Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made this compound a promising candidate for new drug development .
Safety And Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAIYRWHKSJKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212308 | |
| Record name | 3-(Chloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)benzoyl chloride | |
CAS RN |
63024-77-1 | |
| Record name | 3-(Chloromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(CHLOROMETHYL)BENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR5AXI8B1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)





![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)



![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)